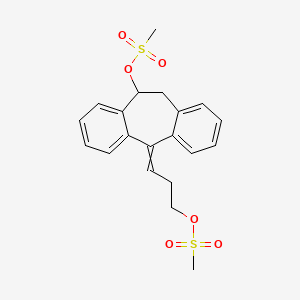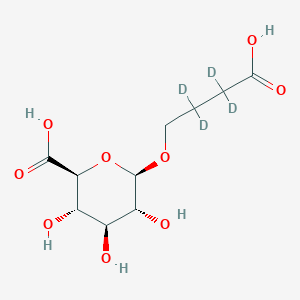
gamma-Hydroxybutyric Acid-d4 Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Hydroxybutyric Acid-d4 Glucuronide is a deuterated analogue of gamma-Hydroxybutyric Acid Glucuronide, which is a metabolite of gamma-Hydroxybutyric Acid. Gamma-Hydroxybutyric Acid is a central nervous system depressant that is used both medically and illicitly. The glucuronide form is of interest in clinical and forensic toxicology due to its potential as a biomarker for gamma-Hydroxybutyric Acid intoxication .
Méthodes De Préparation
Gamma-Hydroxybutyric Acid-d4 Glucuronide can be synthesized using a Koenigs–Knorr glucuronidation approach. This method involves the reaction of gamma-Hydroxybutyric Acid with a glucuronide donor in the presence of a catalyst. The reaction conditions typically include an acidic or basic environment to facilitate the glucuronidation process
Analyse Des Réactions Chimiques
Gamma-Hydroxybutyric Acid-d4 Glucuronide undergoes various chemical reactions, including hydrolysis and oxidation. Under acidic or alkaline conditions, the compound can be hydrolyzed to release gamma-Hydroxybutyric Acid . Common reagents used in these reactions include hydrochloric acid and sodium hydroxide. The major products formed from these reactions are gamma-Hydroxybutyric Acid and its corresponding glucuronide .
Applications De Recherche Scientifique
Gamma-Hydroxybutyric Acid-d4 Glucuronide is primarily used in scientific research to study the metabolism and detection of gamma-Hydroxybutyric Acid. It is used as an internal standard in liquid chromatography and mass spectrometry to improve the accuracy of gamma-Hydroxybutyric Acid detection in biological samples . This compound is also used in pharmacokinetic studies to understand the distribution and elimination of gamma-Hydroxybutyric Acid in the body .
Mécanisme D'action
The mechanism of action of gamma-Hydroxybutyric Acid-d4 Glucuronide is similar to that of gamma-Hydroxybutyric Acid. Gamma-Hydroxybutyric Acid acts on the central nervous system by binding to gamma-Hydroxybutyric Acid receptors and gamma-aminobutyric acid B receptors. At low concentrations, it stimulates dopamine release, while at higher concentrations, it inhibits dopamine release . The glucuronide form is primarily involved in the detoxification and elimination of gamma-Hydroxybutyric Acid from the body .
Comparaison Avec Des Composés Similaires
Gamma-Hydroxybutyric Acid-d4 Glucuronide is unique due to its deuterated nature, which makes it a valuable internal standard in analytical chemistry. Similar compounds include gamma-Hydroxybutyric Acid, gamma-Hydroxybutyric Acid Glucuronide, and other glucuronide conjugates of small molecules . These compounds share similar metabolic pathways but differ in their chemical structures and applications.
Propriétés
Formule moléculaire |
C10H16O9 |
|---|---|
Poids moléculaire |
284.25 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-(3-carboxy-2,2,3,3-tetradeuteriopropoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O9/c11-4(12)2-1-3-18-10-7(15)5(13)6(14)8(19-10)9(16)17/h5-8,10,13-15H,1-3H2,(H,11,12)(H,16,17)/t5-,6-,7+,8-,10+/m0/s1/i1D2,2D2 |
Clé InChI |
XHBNGIHZUGLAMW-GDPFRVPNSA-N |
SMILES isomérique |
[2H]C([2H])(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C([2H])([2H])C(=O)O |
SMILES canonique |
C(CC(=O)O)COC1C(C(C(C(O1)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
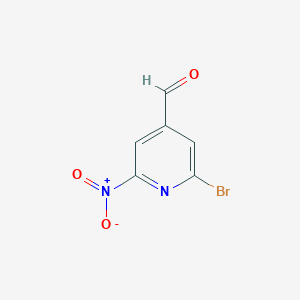
![11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B15294842.png)
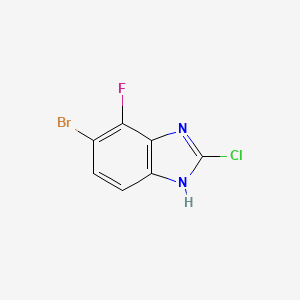
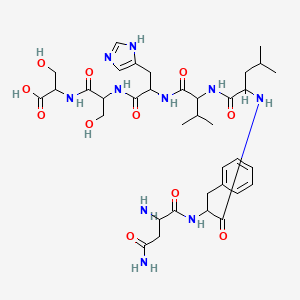
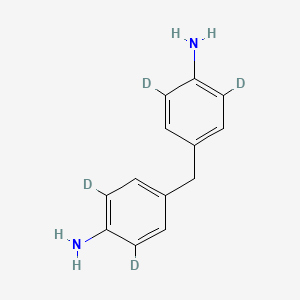




![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)
